molecular formula C12H14FNO3 B1281145 (2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 844891-30-1

(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1281145
CAS No.: 844891-30-1
M. Wt: 239.24 g/mol
InChI Key: OGTSMYJQTZJPRZ-UHFFFAOYSA-N
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Description

(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER is a synthetic aromatic compound featuring a phenyl ring substituted with a fluorine atom at the 2-position and a formyl (-CHO) group at the 6-position. The tert-butyl carbamate (-OC(O)N(Boc)) group is attached to the phenyl ring, serving as a protective group for amines in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-fluoro-6-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTSMYJQTZJPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467740
Record name TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE
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Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-30-1
Record name 1,1-Dimethylethyl N-(2-fluoro-6-formylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE
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URL https://comptox.epa.gov/dashboard/DTXSID50467740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-fluoro-6-formylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-6-formylphenylcarbamate typically involves the reaction of 2-fluoro-6-formylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl 2-fluoro-6-formylphenylcarbamate involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-6-formylphenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluoro group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Molecular Formula Substituents Functional Groups XLogP3/LogP Key Applications
(2-FLUORO-6-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER (Target) - C₁₃H₁₄FNO₃ (inf.) 2-F, 6-CHO Formyl, carbamate ~2.5 (estimated) Drug intermediate, nucleophilic reactions
[(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER 375853-85-3 C₁₂H₁₅BrFNO₂ 3-Br, 4-F Bromo, carbamate 3.2 Suzuki-Miyaura cross-coupling
(2-ACETYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 314773-77-8 C₁₃H₁₇NO₃ 2-COCH₃ Acetyl, carbamate ~2.8 (estimated) Ketone-based intermediates
(4-ACETYL-2-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 885269-93-2 C₁₃H₁₅BrO₃ 2-Br, 4-COCH₃ Bromo, acetyl, carbamate - Brominated aromatic synthesis
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE 294659-72-6 C₁₁H₁₃ClN₂O₃ 6-Cl, 3-CHO (pyridine ring) Formyl, carbamate, pyridine - Heterocyclic drug synthesis

Key Differences and Implications

Substituent Effects
  • Halogen Type :

    • Fluorine (Target, ): High electronegativity increases ring electron-withdrawal, enhancing stability and directing electrophilic substitutions.
    • Bromine/Chlorine (): Larger atomic size introduces steric hindrance and enables cross-coupling reactions (e.g., Suzuki with Br) .
  • Carbonyl Groups :

    • Formyl (-CHO) (Target, ): Highly reactive toward nucleophiles (e.g., forming Schiff bases) but less stable than acetyl (-COCH₃) .
    • Acetyl (-COCH₃) (): Stabilizes intermediates via resonance, reducing unwanted side reactions .
Positional Isomerism
  • In contrast, analogs like [(3-BROMO-4-FLUOROPHENYL)METHYL]-CARBAMIC ACID TERT-BUTYL ESTER have adjacent substituents (3-Br, 4-F), which may sterically hinder certain transformations.
Ring Systems
  • Benzene vs. Pyridine (): Pyridine’s nitrogen atom increases polarity and basicity, enabling coordination in metal-catalyzed reactions .

Physicochemical Properties

  • Lipophilicity : Brominated analogs (e.g., ) exhibit higher logP values (~3.2) due to bromine’s hydrophobic nature, whereas the target’s formyl group reduces logP (~2.5), enhancing aqueous solubility.
  • Molecular Weight : Bromine and chlorine substituents increase molecular weight (e.g., 304.15 g/mol for vs. ~263.26 g/mol for the target).

Research Findings and Trends

  • Resistance Considerations: Overuse of antibiotics has driven demand for novel intermediates with optimized stability and reactivity .

Biological Activity

(2-Fluoro-6-formyl-phenyl)-carbamic acid tert-butyl ester, with the CAS number 844891-30-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C₁₂H₁₄FNO₃
  • Molecular Weight : 239.25 g/mol
  • Appearance : White solid

The compound features a fluoro group and a formyl group, which contribute to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. The formyl group can form covalent bonds, leading to modifications that affect protein function. The fluoro group enhances hydrogen bonding capabilities, influencing the compound's overall reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce significant cell death in human A549 lung adenocarcinoma cells, indicating its potential role in cancer treatment.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor, potentially affecting cellular processes related to growth and proliferation.
  • Pharmacological Applications : Due to its ability to modify biomolecules, this compound is being explored as a pharmacological tool in drug development. Its unique structure may provide a scaffold for creating more potent derivatives with enhanced therapeutic profiles .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on A549 lung adenocarcinoma cells.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death.
    • : This suggests potential use in targeted cancer therapies.
  • Enzyme Interaction Studies :
    • Objective : To assess the inhibition of metabolic enzymes.
    • Findings : The compound was found to inhibit specific enzymes critical for cellular metabolism, impacting growth rates in cultured cells.
    • : This positions the compound as a candidate for further development in metabolic regulation therapies .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureActivityNotes
Tert-butyl 4-fluoro-2-formylphenylcarbamateSimilar structure with different positioningModerateDifferent reactivity profile
2-Fluoro-6-formylphenylcarbamateLacks tert-butyl groupLowLess steric hindrance

The presence of both fluoro and formyl groups alongside the tert-butyl moiety grants this compound distinctive reactivity compared to its analogs.

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